molecular formula C21H21FN2O3S B2556558 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide CAS No. 923131-92-4

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2556558
CAS No.: 923131-92-4
M. Wt: 400.47
InChI Key: OIGBKBCTWPRILM-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide features a central 1,3-thiazole ring substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole to a 2-(2-methoxyphenoxy)acetamide moiety. The acetamide group enhances hydrogen-bonding capacity, while the thiazole core contributes to aromatic interactions .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-7-9-16(22)10-8-15)11-12-23-20(25)13-27-18-6-4-3-5-17(18)26-2/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGBKBCTWPRILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxyphenoxy Moiety: This step involves the reaction of a phenol derivative with a suitable electrophile.

    Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenoxy acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the fluorophenyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Analogs with Fluorophenyl Substitutions

(a) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)
  • Structural Differences : Incorporates a triazole and benzodiazole group instead of the ethyl-linked acetamide.
  • Docking studies suggest distinct binding poses compared to simpler thiazole derivatives .
(b) 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
  • Structural Differences : Replaces the ethyl linker with a sulfonyl group.
  • Implications: The sulfonyl group increases polarity and may improve solubility but reduce membrane permeability.

Thiadiazole and Thiazolidinone Derivatives

(a) 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)
  • Structural Differences : Substitutes the thiazole core with a 1,3,4-thiadiazole ring and introduces a methylthio group.
  • Methylthio groups may confer antioxidant properties but reduce aqueous solubility .
(b) N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
  • Structural Differences : Features a dihydrothiadiazole ring with an acetyl group.
  • The acetyl group may stabilize tautomeric forms, influencing reactivity .
(c) 2-(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A)
  • Structural Differences: Exists as a tautomeric mixture with a thiazolidinone ring.
  • Implications: Tautomerism (1:1 ratio of imino and amino forms) introduces dynamic structural variability, which could affect binding specificity and pharmacokinetics .

Triazole and Sulfanyl-Linked Analogs

(a) 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Structural Differences : Contains a triazole-thiophene system linked via a sulfanyl group.
  • The triazole-thiophene system may confer anti-inflammatory or kinase inhibitory activity .

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21FN2O3S
  • Molecular Weight : 400.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its thiazole ring, which is a common structural feature in many bioactive molecules. Thiazole derivatives have been associated with various biological activities, including:

  • Antioxidant : Protects cells from oxidative stress.
  • Analgesic : Reduces pain sensation.
  • Anti-inflammatory : Inhibits inflammatory processes.
  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Antitumor : Shows potential in inhibiting cancer cell proliferation.

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole derivatives similar to this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells was confirmed through flow cytometry analysis, showing increased rates of cell death in treated groups.
    • Cell cycle analysis indicated that the compound causes G2/M phase arrest, which is critical in preventing cancer cell proliferation .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

  • It was effective against a range of bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Experimental Data

StudyFindingsReference
Antitumor EfficacyDemonstrated cytotoxicity against HepG2 cells with an IC50 of 1.30 μM
Apoptosis InductionIncreased apoptosis rates from 5.83% (control) to 28.83% (high dose)
Antimicrobial ActivityEffective against multiple bacterial strains; specific mechanisms under investigation

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